molecular formula C11H14O3 B2366891 3-(2,4-Dimethylphenoxy)propanoic acid CAS No. 15904-03-7

3-(2,4-Dimethylphenoxy)propanoic acid

Cat. No.: B2366891
CAS No.: 15904-03-7
M. Wt: 194.23
InChI Key: FOIVIMILEOKLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-(2,4-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenoxy)propanoic acid involves the inhibition of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts the production of essential fatty acids, leading to the death of susceptible grass weeds. The molecular targets and pathways involved in this process are primarily related to the fatty acid biosynthesis pathway in plants.

Comparison with Similar Compounds

3-(2,4-Dimethylphenoxy)propanoic acid can be compared with other aryloxyphenoxypropionate herbicides, such as:

    Fenoxaprop-ethyl: Similar in structure and function, used for controlling grass weeds.

    Clodinafop-propargyl: Another aryloxyphenoxypropionate herbicide with similar applications.

    Diclofop-methyl: Used for post-emergence control of grass weeds in various crops.

The uniqueness of this compound lies in its specific selectivity and efficacy in controlling grass weeds while exhibiting low toxicity to non-target organisms.

Properties

IUPAC Name

3-(2,4-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-3-4-10(9(2)7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIVIMILEOKLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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